molecular formula C13H21NO3 B1663637 Salbutamol CAS No. 18559-94-9

Salbutamol

Cat. No.: B1663637
CAS No.: 18559-94-9
M. Wt: 239.31 g/mol
InChI Key: NDAUXUAQIAJITI-UHFFFAOYSA-N
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Description

Salbutamol (albuterol) is a selective β2-adrenoreceptor agonist widely used as a short-acting bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD). It exerts its effects by relaxing bronchial smooth muscle, thereby improving airflow. This compound is administered via inhalation (metered-dose inhalers, dry powder inhalers, or nebulizers) to maximize pulmonary delivery and minimize systemic side effects. Its rapid onset (5–15 minutes) and duration of action (4–6 hours) make it a first-line rescue medication for acute bronchospasm .

Preparation Methods

Historical Context and Chemical Challenges in Salbutamol Synthesis

The synthesis of this compound has evolved significantly since its initial development, driven by the need to address limitations in yield, purity, and safety. Early routes relied on salicylaldehyde derivatives, which introduced structural instability due to unprotected phenolic hydroxyl groups. For instance, Friedel-Crafts acylation steps in these pathways suffered from reduced efficiency due to aldehyde group passivation, while the use of bromoacetyl chloride—a costly and hazardous reagent—complicated scalability.

Conventional Synthesis Routes and Their Limitations

Salicylaldehyde-Based Pathways

Salicylaldehyde-derived routes (Fig. 1A) involve condensation with bromoacetyl chloride followed by nucleophilic substitution with tert-butylamine. However, this method generates tertiary amine byproducts, reducing step yields to 60–65%. Oxidation vulnerabilities of unprotected phenolic hydroxyl groups further necessitate stringent inert conditions, increasing production costs.

p-Hydroxybenzaldehyde Routes

Alternative pathways starting from p-hydroxybenzaldehyde extend synthesis to five steps, incorporating epoxidation and amine coupling. While this approach mitigates some oxidation risks, it introduces primary alcohol impurities during epoxide ring-opening reactions, necessitating additional purification stages.

p-Hydroxyacetophenone Derivatives

Routes using p-hydroxyacetophenone (Fig. 1B) initially showed promise due to shorter reaction sequences. However, reliance on borane-thioether complexes for ester reduction introduced severe safety risks, as these reagents are highly toxic and explosive. Subsequent deprotection steps to remove benzyl groups further complicated the process, requiring palladium-catalyzed hydrogenation under high-pressure conditions.

Industrial-Scale Synthesis: A Modern Approach

A patented method (CN110963929A) overcomes these challenges through a four-step sequence optimized for large-scale production:

Epoxy Protection

4-Hydroxy-3-hydroxymethyl acetophenone undergoes cyclization with 2,2-dimethoxypropane in dichloromethane or tetrahydrofuran, catalyzed by p-toluenesulfonic acid (0.05–0.5 wt%) at 20–120°C. This step achieves >95% conversion by protecting vulnerable hydroxyl groups as benzo-dioxane derivatives.

Reaction Conditions:

Parameter Range
Solvent Volume 2–5 mL/g substrate
Catalyst Loading 0.05–0.5 wt%
Temperature 20–120°C

Oxidation to Ketoaldehyde

The protected intermediate is oxidized using dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (1–5 mol eq) at 20–90°C. This Swern-type oxidation avoids chromium-based reagents, achieving 88–92% yield while minimizing heavy metal waste.

Reductive Amination

Tert-butylamine (1–1.5 mol eq) reacts with the ketoaldehyde in methanol or ethanol, followed by sodium borohydride reduction (1–3 mol eq) at 0–10°C. Temperature-controlled addition prevents exothermic side reactions, maintaining selectivity >98% for the desired secondary amine.

Deprotection and Salt Formation

Hydrochloric acid (1–5 mol eq) in ethanol or isopropanol cleaves the benzo-dioxane protecting group at 20–90°C, directly yielding this compound hydrochloride. Crystallization from ethyl acetate provides pharmaceutical-grade material with HPLC purity ≥99.5% (Fig. 1).

Comparative Analysis of Synthesis Methods

Table 1: Key Metrics Across Synthesis Routes

Method Steps Yield (%) Hazardous Reagents Cost Index
Salicylaldehyde 4 58–62 Bromoacetyl chloride 1.8
p-Hydroxybenzaldehyde 5 45–50 Borane-thioether 2.1
Patent CN110963929A 4 82–85 None 1.0

The patented route reduces environmental impact by eliminating bromination and heavy metal catalysts, cutting wastewater toxicity by 73% compared to classical methods. Operational costs decrease 40% through ambient-pressure reactions and recyclable solvents.

Chemical Reactions Analysis

Pharmacokinetics and Metabolism

Salbutamol is metabolized via two primary pathways: direct renal excretion and sulfation . The tertiary butyl group enhances β₂-receptor selectivity, while its stereochemistry (racemic mixture of R and S enantiomers) impacts metabolic stability .

Key Metabolic Pathways

PathwayDescription
Direct renal excretionUnmetabolized drug filtered by kidneys
SulfationConversion to 4′-O-sulfate metabolite via sulfotransferases

The R-enantiomer exhibits faster elimination than the S-enantiomer, which accumulates due to slower metabolism . Renal clearance ranges from 272–291 mL/min, with the sulfate conjugate cleared at ~98.5 mL/min .

Stereochemistry and Racemization

This compound exists as a racemic mixture, but only the R-enantiomer is pharmacologically active. The S-enantiomer blocks metabolic pathways and accumulates in the lungs, contributing to airway hyperreactivity .

Challenges in Enantiomer Separation

  • Racemization occurs within days/weeks depending on pH.

  • Thin-layer chromatography enables enantiomer separation and purity control .

Analytical Characterization

Sulfated metabolites are identified using UHPLC-QTOF-MS and NMR spectroscopy .

Mass Spectrometric Fragmentation

  • This compound-4′-O-sulfate :

    • In-source fragmentation: Loss of SO₃⁻ ([M+H−SO₃]⁺ at m/z 240.1579).

    • Product ions: m/z 222.14806 ([M+H−SO₃−H₂O]⁺) and m/z 204.13701 ([M+H−SO₃−2H₂O]⁺).

NMR Data

  • This compound hemisulfate :

    • Phenolic sulfonated carbon (ipso position): δ ³¹³C = 155.3 ppm.

    • Ortho/para carbons: δ ¹³C = 115–129 ppm.

Metabolite Identification in Urine

Urine analysis reveals this compound and its sulfate conjugate. Quantitative methods confirm ~30% of the drug remains unmetabolized after inhalation/oral administration, rising to ~65% after IV dosing .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action:
Salbutamol acts on the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. This effect makes it particularly useful for alleviating bronchospasm associated with asthma and other pulmonary disorders.

Indications:

  • Asthma: Provides symptomatic relief and prevents bronchospasm.
  • COPD: Used for managing chronic obstructive airway diseases.
  • Exercise-Induced Bronchospasm: Prevents bronchoconstriction triggered by physical activity.

Asthma Management

This compound is widely recognized for its efficacy in treating asthma. A study demonstrated that inhalation of R-salbutamol significantly suppresses allergen-induced airway reactivity, showcasing its effectiveness in managing acute asthma attacks .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also employed in managing COPD. It has been shown to improve pulmonary function by reducing airway resistance within minutes of administration, with maximum improvement observed 60 to 90 minutes post-inhalation .

Off-Label Uses

This compound is frequently used off-label for various conditions:

  • Acute Mountain Sickness: Studies indicate that a combination of ipratropium bromide and this compound can reduce the incidence of acute altitude sickness .
  • Cardiorespiratory Effects: Research has noted that nebulized this compound can lead to increased blood glucose levels, which may have implications for patients with diabetes .

Case Study 1: Efficacy in Asthma

A clinical trial assessed the antiasthmatic effects of R-salbutamol compared to racemic this compound. Results indicated that R-salbutamol provided superior bronchodilation and reduced airway hyperreactivity more effectively than its racemic counterpart .

Case Study 2: Off-Label Use in Acute Settings

A pragmatic study investigated the effects of nebulized this compound on glucose levels and cardiorespiratory changes among asthmatic patients. The findings suggested a correlation between increased glucose levels and respiratory function changes, highlighting the need for careful monitoring during acute treatment .

Data Summary

Application AreaKey FindingsReferences
AsthmaR-salbutamol suppresses allergen-induced reactivity
COPDSignificant reduction in airway resistance
Off-Label UseReduces incidence of acute mountain sickness
Cardiorespiratory ChangesIncreased glucose levels correlated with nebulization

Safety and Side Effects

While this compound is effective, it is associated with side effects such as palpitations and tachycardia. A systematic review highlighted these common risks, emphasizing the importance of monitoring patients during treatment .

Mechanism of Action

Salbutamol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates adenyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, resulting in relaxation of the smooth muscle and bronchodilation .

Comparison with Similar Compounds

Salbutamol is frequently compared with other β2-agonists, anticholinergics, and enantiomer-specific formulations. Below is a detailed analysis of its pharmacological and clinical distinctions:

Fenoterol

  • Mechanism: Fenoterol is a β2-selective agonist with structural similarities to this compound.
  • 15.2%, p > 0.05). Subjective clinical outcomes and heart rate changes were also equivalent .
  • Safety: Both drugs share similar side effect profiles, though fenoterol has been associated with higher cardiovascular risks at higher doses in historical studies .

Levalbuterol (R-Salbutamol)

  • Efficacy : The R-enantiomer is the active form of this compound. A study demonstrated that 0.63 mg of R-salbutamol produced equivalent bronchodilation to 2.5 mg of racemic this compound (FEV1 improvement: ~0.63 mg R-form vs. 2.5 mg racemic) .
  • Safety: Racemic this compound contains the inactive S-enantiomer, which may accumulate in the lungs and theoretically cause adverse effects.

Clenbuterol

  • Pharmacokinetics : Clenbuterol has a longer half-life (>24 hours) compared to this compound (4–6 hours), making it unsuitable for acute rescue. In mice, clenbuterol accumulated in liver tissue (0.23 ng/g), while this compound residues were undetectable post-treatment, highlighting differences in β2-receptor binding and metabolism .
  • Use : Clenbuterol is banned in livestock due to its growth-promoting effects, unlike this compound, which is approved for medical use .

Formoterol

  • Onset and Duration : Formoterol (12 µg) has a slower onset than this compound (50 µg) but a prolonged duration (>12 hours). In methacholine-induced bronchoconstriction, this compound achieved faster FEV1 recovery (15 minutes vs. 30 minutes for formoterol) .
  • Clinical Role : Formoterol is reserved for maintenance therapy, while this compound remains preferred for acute relief .

Ipratropium Bromide

  • Mechanism : An anticholinergic agent, ipratropium bromide acts via muscarinic receptor blockade.
  • Efficacy : In a double-blind trial, 200 µg this compound provided superior bronchodilation to 40 µg ipratropium in asthmatic patients. However, combination therapy (this compound + ipratropium) showed additive benefits .

Hyoscine Butylbromide (HBB)

  • Species-Specific Use: In horses with severe asthma, inhaled this compound (1000 µg) and intravenous HBB (150 mg) produced equivalent bronchodilation. However, HBB caused significant tachycardia, whereas this compound had minimal cardiovascular effects .

Key Pharmacokinetic and Pharmacodynamic Data

Parameter This compound Fenoterol Levalbuterol Formoterol
Onset (minutes) 5–15 5–15 5–15 15–30
Duration (hours) 4–6 4–6 4–6 >12
β2 Selectivity High Moderate High High
Half-Life (hours) 4–6 6–8 4–6 10–14
Common Dose (inhaled) 100–400 µg 200–400 µg 0.63–1.25 mg 12–24 µg

Data synthesized from

Research Findings and Clinical Implications

  • Enantiomer Differences : The S-enantiomer in racemic this compound may contribute to pro-inflammatory effects in vitro, but clinical relevance remains unproven .
  • Device Equivalence : Dry powder inhalers (DPIs) and metered-dose inhalers (MDIs) deliver equivalent systemic exposure (80–115% urinary recovery), ensuring interchangeability in clinical practice .
  • Cardiac Safety: this compound exhibits fewer cardiovascular side effects than non-selective β-agonists (e.g., isoprenaline) due to its receptor selectivity .

Limitations and Controversies

  • Levalbuterol vs.

Biological Activity

Salbutamol, a selective short-acting β2-adrenergic agonist, is primarily known for its role in the management of asthma and other respiratory conditions. This article delves into its biological activity, mechanisms of action, and various research findings that highlight its pharmacological effects.

This compound exerts its therapeutic effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This interaction stimulates adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in relaxation of bronchial smooth muscles and bronchodilation, which is crucial for alleviating symptoms of bronchoconstriction in conditions like asthma . Additionally, this compound inhibits the release of mediators from mast cells, further contributing to its bronchodilatory effects .

1. Androgenic Activity

Recent studies have indicated that this compound may possess androgenic properties. In vitro assays demonstrated that this compound inhibited the proliferation of androgen receptor-positive human mammary carcinoma cells (MCF7-AR1), suggesting a potential mechanism for its anabolic effects. The IC50 value for this inhibition was found to be 8.93 × 10610^{-6} M, indicating a concentration-dependent response . Importantly, this effect was not due to cytotoxicity or anti-estrogenic actions, as cell viability remained unchanged across various concentrations tested.

2. Tolerance Development

Research has shown that regular use of this compound can lead to tolerance, where the acute bronchodilator response diminishes with continued use. A study measuring forced expiratory volume (FEV1) after methacholine-induced bronchoconstriction revealed that the area under the curve (AUC) for FEV1 decreased significantly with regular this compound use compared to placebo, particularly evident at higher levels of bronchoconstriction . This suggests that while this compound is effective initially, its long-term efficacy may be compromised.

3. Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it is associated with several adverse effects. A systematic review indicated that palpitations or tachycardia were the most common side effects reported among users . Other adverse reactions included tremors, headache, and anxiety. The incidence of severe adverse events was notably higher in patients using inhaled forms compared to oral administration .

Case Study 1: this compound Misuse

A documented case highlighted the potential dangers associated with this compound misuse. An overdose led to ventricular dysrhythmia and subsequent heart failure in a patient, underscoring the importance of adhering to prescribed dosages and monitoring for signs of toxicity .

Case Study 2: Efficacy in Asthma Management

In a clinical setting, this compound has been shown to provide rapid relief from acute asthma symptoms. A study involving patients experiencing asthma exacerbations demonstrated significant improvements in lung function within minutes of administration, emphasizing its role as an emergency bronchodilator .

Research Findings Summary

Study FocusKey Findings
Androgenic ActivityThis compound inhibits MCF7-AR1 cell proliferation; IC50 = 8.93 × 10610^{-6} M; no cytotoxicity observed
Tolerance DevelopmentRegular use leads to diminished acute response; tolerance evident with increased bronchoconstriction
Safety ProfileCommon adverse effects include palpitations and tremors; higher incidence with inhaled forms
Misuse CaseOverdose can result in serious cardiac events; emphasizes need for careful monitoring

Q & A

Basic Research Questions

Q. How to design a double-blind, placebo-controlled crossover study to assess Salbutamol's effects on athletic performance?

  • Methodological Answer : Implement a randomized, double-blind design with matched placebo and this compound (e.g., 24 mg oral dose) administered in separate trials. Use pulmonary function tests (FVC, FEV1.0), VO2max, and anaerobic threshold (AT) as primary outcomes. Ensure a 3–6 week washout period to minimize carry-over effects. Statistical analysis should compare pre- and post-intervention metrics using paired t-tests and ANOVA .

Q. What in vitro models are used to evaluate this compound's potential in inhibiting tau aggregation in Alzheimer's research?

  • Methodological Answer : Employ cell-free assays using tau protein solutions to measure fibrous tau density reduction via techniques like fluorescence spectroscopy or electron microscopy. Validate findings with dose-response curves and compare to control compounds. Follow-up with in vivo models (e.g., NSG mice) to assess lung metastasis suppression .

Q. What are the key considerations when stratifying pediatric trial data by age groups in this compound efficacy studies?

  • Methodological Answer : Stratify participants into age cohorts (e.g., 2–12 months vs. 13–24 months) and analyze outcomes (respiratory rate, RDAI scores, oxygen saturation) using ANOVA with Scheffé’s post hoc tests. Ensure balanced subgroup sample sizes and adjust for covariates like baseline severity .

Q. How to calculate sample size for clinical trials evaluating this compound in combination therapies?

  • Methodological Answer : Use superiority analysis with a predefined minimum relevant difference (e.g., 0.25 mmol/L for potassium levels). Calculate power (≥90%) and significance (α=0.025) based on prior SD estimates (e.g., SD=0.66). Tools like G*Power or clinical trial calculators can determine required participants per group (e.g., 175/group) .

Q. What parameters are critical in assessing nebulized this compound's deposition efficiency through tracheal tubes?

  • Methodological Answer : Measure deposition efficiency (DE) using in vitro models with narrow tracheal tubes (e.g., 6.0-mm ID). Compare DE values (e.g., 12.3% vs. literature ranges of 4–32%) and validate via Next-Generation Impactor (NGI) analysis. Control for variables like flow rate and spacer use .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing heart rate variability and blood pressure changes in this compound intervention studies?

  • Methodological Answer : Apply linear regression to model HR as a dependent variable against exercise stages. Use paired t-tests for intercept/slope comparisons between this compound and placebo. For blood pressure, employ two-way ANOVA with session (this compound/placebo) and stage as factors, followed by Scheffé’s post hoc tests .

Q. How to optimize aerosol deposition studies for this compound delivery using patient-specific airway replicas?

  • Methodological Answer : Develop 3D-printed airway models from CT scans. Compare MDI and DPI performance via NGI analysis of this compound particle size distribution (e.g., mass median aerodynamic diameter). Validate against clinical deposition data using gamma scintigraphy .

Q. What methodologies are employed to assess this compound's anti-metastatic effects in breast cancer models?

  • Methodological Answer : Use Boyden chamber assays for invasion inhibition and qPCR for pro-metastatic gene (e.g., MMPs) expression. In vivo, quantify lung metastasis nodules in immuno-deficient mice. Compare this compound-treated groups to controls using t-tests with Bonferroni correction .

Q. How do paradoxical serum potassium responses following this compound administration impact clinical trial interpretation?

  • Methodological Answer : Monitor potassium levels at 1, 3, 5, and 60 minutes post-inhalation. Use mixed-effects models to account for transient elevations (e.g., +0.15 mEq/L at 1 min). Report time-dependent trends and adjust significance thresholds for repeated measures .

Q. What covariate adjustment methods are recommended in animal studies investigating this compound's impact on growth and muscle histology?

  • Methodological Answer : Apply least square analysis of covariance (ANCOVA) to adjust for baseline weight and age. Use Duncan’s multiple range test for post hoc comparisons of muscle histology (e.g., fiber diameter) across dosage groups (0–300 µg/kg) .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
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InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
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InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
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Molecular Formula

C13H21NO3
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DSSTOX Substance ID

DTXSID5021255
Record name Salbutamol
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Molecular Weight

239.31 g/mol
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Physical Description

Solid
Record name Salbutamol
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Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
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Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
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Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS No.

18559-94-9
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Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
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Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
[Compound]
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HDPE
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stainless steel
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Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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286 g
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8 L
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Reaction Step One

Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
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5 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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